Isotopic Enrichment: THCA-d4 Achieves ≥99% Deuterium Incorporation with ≤1% Residual d0, Exceeding Typical Deuterated Bile Acid Specifications
The certified deuterium incorporation specification for taurohyocholate-d4 (sodium) is ≥99% deuterated forms (d1–d4) with ≤1% residual non-deuterated species (d0), as determined by mass spectrometry and reported on batch-specific certificates of analysis . This compares favorably against broadly available deuterated bile acid standards such as sodium tauroursodeoxycholate-2,2,4,4-d4, which is offered at ≥98 atom % D , and against the typical ≥95% chemical purity of the unlabeled sodium taurohyocholate comparator (Item No. 22669) . The ≤1% d0 specification is critical: residual unlabeled material in the internal standard directly contributes to the apparent signal of the endogenous analyte, producing systematic over-quantitation that becomes especially problematic when measuring low-abundance THCA in human plasma (where THCA concentrations are approximately 10- to 100-fold lower than in porcine matrices). The combined specifications—≥98% chemical purity plus ≥99% deuterium incorporation—mean that the effective contamination of the internal standard channel by analyte signal is ≤2%, a threshold that supports lower limits of quantification below 1 nM in typical LC-MS/MS methods .
| Evidence Dimension | Deuterium incorporation and residual unlabeled fraction |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d1–d4); ≤1% d0; chemical purity ≥98% |
| Comparator Or Baseline | Sodium tauroursodeoxycholate-2,2,4,4-d4: ≥98 atom % D; unlabeled sodium taurohyocholate: ≥95% chemical purity |
| Quantified Difference | THCA-d4 residual d0 ≤1% vs. ≥2% residual d0 in ≥98 atom % D comparators; chemical purity ≥98% vs. ≥95% for unlabeled analyte |
| Conditions | Batch-specific QC by mass spectrometry; Cayman Chemical Certificate of Analysis specifications |
Why This Matters
Lower residual d0 directly translates to lower systematic overestimation of endogenous analyte concentrations, enabling accurate quantification of THCA at the low-nM levels found in human biofluids where this biomarker is clinically relevant for diabetes and cirrhosis staging.
